molecular formula C6H8N+ B188087 N-Methylpyridinium CAS No. 694-56-4

N-Methylpyridinium

Cat. No.: B188087
CAS No.: 694-56-4
M. Wt: 94.13 g/mol
InChI Key: PQBAWAQIRZIWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylpyridinium is an ion with the chemical formula C₆H₈N⁺. It is the N-methylated derivative of pyridine and is classified as a quaternary ammonium ion. This compound is colorless and is often found in various coffee products as a result of the roasting process, where it is formed from its precursor, trigonelline .

Scientific Research Applications

Preparation Methods

N-methylpyridinium can be synthesized by treating pyridine with dimethyl sulfate. The reaction proceeds as follows :

C5H5N+(CH3O)2SO2[C5H5NCH3]+CH3OSO3C_5H_5N + (CH_3O)_2SO_2 → [C_5H_5NCH_3]^+CH_3OSO_3^- C5​H5​N+(CH3​O)2​SO2​→[C5​H5​NCH3​]+CH3​OSO3−​

In industrial settings, this compound is produced during the roasting of coffee beans, where it is formed from the thermal degradation of trigonelline .

Chemical Reactions Analysis

N-methylpyridinium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can participate in substitution reactions, where one of its substituents is replaced by another group.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

N-methylpyridinium is similar to other pyridinium salts, such as:

    Pyridinium: The parent compound from which this compound is derived.

    N-ethylpyridinium: Another derivative with an ethyl group instead of a methyl group.

    N-propylpyridinium: A derivative with a propyl group.

This compound is unique due to its formation during coffee roasting and its specific health benefits, which are not observed in other similar compounds .

Properties

694-56-4

Molecular Formula

C6H8N+

Molecular Weight

94.13 g/mol

IUPAC Name

1-methylpyridin-1-ium

InChI

InChI=1S/C6H8N/c1-7-5-3-2-4-6-7/h2-6H,1H3/q+1

InChI Key

PQBAWAQIRZIWIV-UHFFFAOYSA-N

SMILES

C[N+]1=CC=CC=C1

Canonical SMILES

C[N+]1=CC=CC=C1

synonyms

1-methylpyridinium
1-methylpyridinium chloride
1-methylpyridinium dibromoiodate (1-)
1-methylpyridinium iodide
1-methylpyridinium mu-iodotetraiododimercurate (1-)
N-methylpyridinium

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylpyridinium
Reactant of Route 2
Reactant of Route 2
N-Methylpyridinium
Reactant of Route 3
Reactant of Route 3
N-Methylpyridinium
Reactant of Route 4
Reactant of Route 4
N-Methylpyridinium
Reactant of Route 5
N-Methylpyridinium
Reactant of Route 6
N-Methylpyridinium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.